Purity Specification Comparison: Fmoc-Gly-Gly-OH Versus Fmoc-Gly-OH Regarding Cross-Contamination
Analytical purity specifications reveal a critical quality distinction: commercial Fmoc-Gly-OH routinely contains Fmoc-Gly-Gly-OH as a controlled impurity at ≤0.1% (a/a) by HPLC . This impurity, when present in Fmoc-Gly-OH stocks, can incorporate into peptide sequences as unintended diglycine insertions, generating Gly-addition byproducts. Conversely, the reverse impurity (Fmoc-Gly-OH in Fmoc-Gly-Gly-OH) is not a typical manufacturing concern, conferring a unidirectional purity advantage to the dipeptide building block.
| Evidence Dimension | Cross-contamination impurity level (HPLC) |
|---|---|
| Target Compound Data | Fmoc-Gly-Gly-OH: not a routine impurity concern from Fmoc-Gly-OH synthesis |
| Comparator Or Baseline | Fmoc-Gly-OH: contains Fmoc-Gly-Gly-OH at ≤0.1% (a/a) as specified impurity |
| Quantified Difference | Unidirectional impurity risk profile |
| Conditions | HPLC analysis of commercial Novabiochem-grade Fmoc-protected amino acids |
Why This Matters
This unidirectional impurity profile means procurement of Fmoc-Gly-Gly-OH eliminates the risk of unintended diglycine insertions during SPPS, whereas use of Fmoc-Gly-OH inherently carries this cross-contamination liability.
